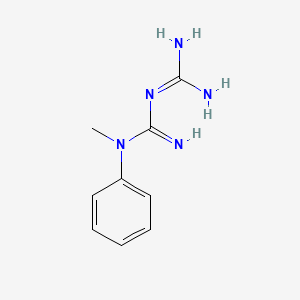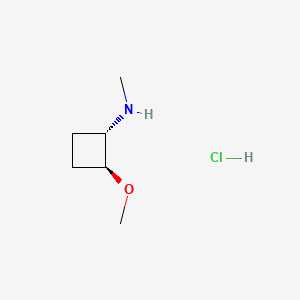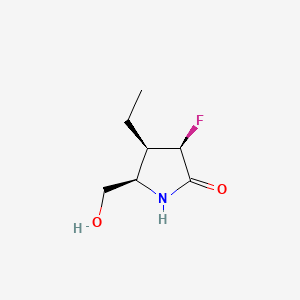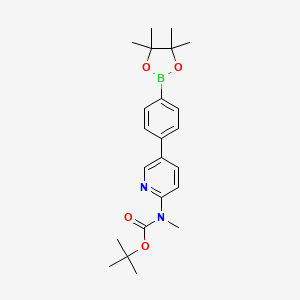![molecular formula C15H28BFN2O3Si B13912273 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that features a unique combination of fluorine, boron, and silicon atoms
Métodos De Preparación
The synthesis of 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials to form the pyrazole ring structure.
Introduction of the fluorine atom: Fluorination is achieved using specific fluorinating agents under controlled conditions.
Attachment of the boron-containing group: The boron group is introduced through a reaction with a boronic acid or boronate ester.
Attachment of the trimethylsilane group: This step involves the reaction of the intermediate compound with a trimethylsilylating agent to introduce the trimethylsilane group.
Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The boron-containing group allows the compound to participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other organic molecules.
Aplicaciones Científicas De Investigación
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs and therapeutic agents.
Material Science: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Biological Studies: The compound is used in biological research to study the effects of fluorine and boron-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, while the boron-containing group allows it to participate in coupling reactions. The trimethylsilane group provides steric protection and influences the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar compounds to 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boron and fluorine groups but has a different core structure.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boron-containing compound with a different functional group arrangement.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound has a similar boron group but a different core structure and functional groups.
Propiedades
Fórmula molecular |
C15H28BFN2O3Si |
|---|---|
Peso molecular |
342.29 g/mol |
Nombre IUPAC |
2-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H28BFN2O3Si/c1-14(2)15(3,4)22-16(21-14)12-10-19(18-13(12)17)11-20-8-9-23(5,6)7/h10H,8-9,11H2,1-7H3 |
Clave InChI |
CFERUWMOUIKQFQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


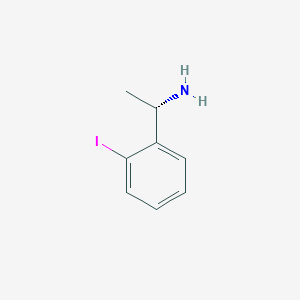
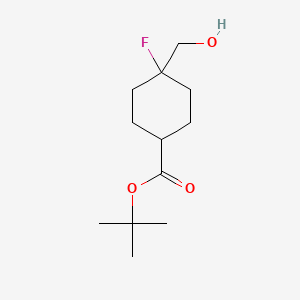

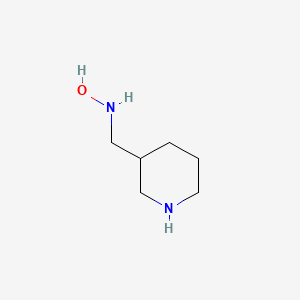
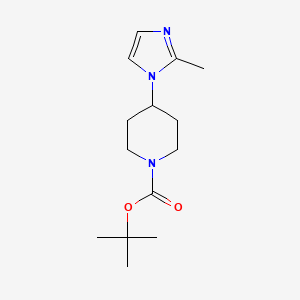
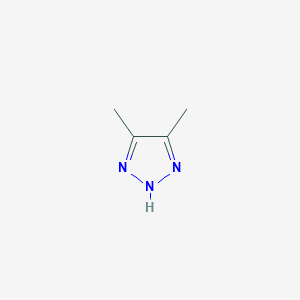
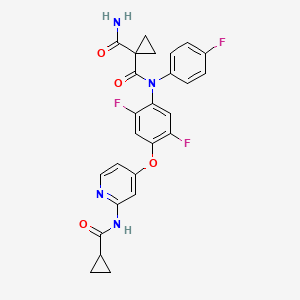
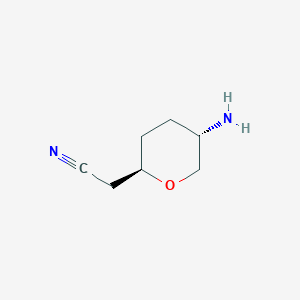
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
